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molecular formula C9H18O B165733 5-Nonanone CAS No. 502-56-7

5-Nonanone

Cat. No. B165733
M. Wt: 142.24 g/mol
InChI Key: WSGCRAOTEDLMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04312874

Procedure details

n-Butyl magnesium bromide (2 M solution in diethyl ether; 1 ml; 2 mM) was added to a suspension of copper I iodide (0.038 gm; 0.2 mM) in dry tetrahydrofuran (50 ml) at -78° C. under an aron atmosphere. The suspension was stirred at this temperature for a further fifteen minutes and then the protected α,β-unsaturated aldehyde was added as a solution in dry tetrahydrofuran (10 ml). The reaction mixture was stirred at -78° C. for fifteen minutes, 0° C. for one hour and room temperature for three days, under an argon atmosphere. The reaction was quenched by the addition of excess saturated ammonium chloride solution. The resulting solution was extracted with ethyl acetate and the organic layer washed with water, saturated sodium chloride solution and dried over anhydrous magnesium sulphate. Removal of the solvent at reduced pressure yielded a pale yellow oil, which was dissolved in dry dichloromethane (20 ml). Powdered sodium acetate (0.110 gm) was added to the solution; followed by pyridinium chlorochromate (0.263 gm; 1.22 mM). The suspension was stirred at room temperature for one hour and then triturated with dry diethyl ether (50 ml). The resulting black suspension was filtered through a pad of florasil, washing several times with ether. The filtrate was evaporated to dryness at reduced pressure and the residual oil partitioned between ethyl acetate and water. The organic layer was washed with sodium bicarbonate solution, sodium chloride solution, dried over magnesium sulphate and the solvent removed at reduced pressure to afford a pale yellow oil, which was redissolved in 1,4-dioxan/water (4:1; 5 ml). 1 N Hydrochloric acid (two drops) was added and the solution shaken at room temperature for three minutes. Excess sodium bicarbonate solution was added, the aqueous solution saturated with sodium chloride and the product extracted with ethyl acetate. The organic layer was washed with sodium chloride solution, dried over magnesium sulphate and the solvent evaporated at reduced pressure to yield the crude α,β-unsaturated n-butyl ketone as a yellow oil (0.110 gm). The product was purified by silica gel column chromatography (Type 60; 3 gm). Elution with 2% methanol/chloroform afforded the pure ketone as a colourless oil (0.027 gm, 12%), λ max (EtOH) 239 nm (εm 9.800); ν max (CHBr3) 3400, 1680, 1615 cm-1 ; δ H (CDCl3) 6.12 (1H, s, CH=CC), 2.42 (t, COCH2), 2.15 (3H, s, CH3 -15), 1.5-1.1 (10H, m, +d, CH3 -14+methylene protons), 0.93 (6 H, broad d, CH3 -17+butyl-CH3); δC (CDCl3), 201.7, 155.0, 125.2, 75.1, 71.3, 70.4, 69.0, 65.5, 61.3, 55.6, 44.2, 43.2, 42.8, 39.6, 31.7, 26.4, 22.4, 20.8, 19.6, 13.9, 12.7; m/e 384.2487 (2%, M+, C21H36O6 requires 384.2464), 366 (2%), 348 (3%), 244 (30%), 227 (55%), 209 (20%), 152 (65%), 85 (100%).
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
n-Butyl magnesium bromide
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0.038 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
α,β-unsaturated aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0.11 g
Type
reactant
Reaction Step Five
Quantity
0.263 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH2:2][CH2:3][CH3:4].[I-].[C:8]([O-:11])(=O)[CH3:9].[Na+].[Cr](Cl)([O-])(=O)=O.[NH+]1C=C[CH:21]=[CH:20][CH:19]=1.C(=O)(O)[O-].[Na+]>O1CCCC1.ClCCl.O1CCOCC1.O.Cl.[Cu]>[CH2:1]([C:8]([CH2:9][CH2:19][CH2:20][CH3:21])=[O:11])[CH2:2][CH2:3][CH3:4] |f:2.3,4.5,6.7,10.11|

Inputs

Step One
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1.O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Three
Name
n-Butyl magnesium bromide
Quantity
1 mL
Type
reactant
Smiles
C(CCC)[Mg]Br
Name
Quantity
0.038 g
Type
reactant
Smiles
[I-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Four
Name
α,β-unsaturated aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0.11 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Six
Name
Quantity
0.263 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Eight
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred at this temperature for a further fifteen minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at -78° C. for fifteen minutes, 0° C. for one hour and room temperature for three days, under an argon atmosphere
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of excess saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer washed with water, saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent at reduced pressure
CUSTOM
Type
CUSTOM
Details
yielded a pale yellow oil, which
STIRRING
Type
STIRRING
Details
The suspension was stirred at room temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
triturated with dry diethyl ether (50 ml)
FILTRATION
Type
FILTRATION
Details
The resulting black suspension was filtered through a pad of florasil
WASH
Type
WASH
Details
washing several times with ether
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual oil partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with sodium bicarbonate solution, sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow oil, which
STIRRING
Type
STIRRING
Details
the solution shaken at room temperature for three minutes
Duration
3 min
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution saturated with sodium chloride and the product extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C(=O)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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